molecular formula C22H25N3O2S B459780 3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-19-6

3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459780
CAS No.: 625370-19-6
M. Wt: 395.5g/mol
InChI Key: XWGBKCXKJQMUSK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide class, characterized by a fused thiophene-quinoline core with substitutions at the 3-amino, 6-ethyl, and N-(3-ethoxyphenyl) positions.

Properties

IUPAC Name

3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-13-8-9-18-14(10-13)11-17-19(23)20(28-22(17)25-18)21(26)24-15-6-5-7-16(12-15)27-4-2/h5-7,11-13H,3-4,8-10,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGBKCXKJQMUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thioether Intermediate

A precursor analogous to 10a is prepared by reacting 3-cyano-4-(3-ethoxyphenyl)-6-ethyl-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with ethyl chloroacetate in ethanol containing sodium acetate. The reaction proceeds via nucleophilic substitution at the thione sulfur, yielding the thioether. Key parameters include:

  • Molar ratio : 1:1 (thione : chloroacetate)

  • Temperature : Reflux (~78°C)

  • Duration : 3 hours

  • Yield : ~68% (based on analogous reactions)

Cyclization to Thienoquinoline

The thioether intermediate undergoes base-mediated cyclization in sodium ethoxide/ethanol under reflux:

  • Base : Sodium ethoxide (0.05 g Na in 30 mL ethanol)

  • Time : 5 minutes

  • Product isolation : Recrystallization from ethanol yields the thienoquinoline core as yellow needles.

Introduction of the 3-Amino and Carboxamide Groups

Amination at Position 3

The 3-amino group is introduced via hydrolysis of a cyano intermediate. For example, treatment of 3-cyano-tetrahydrothienoquinoline with concentrated HCl or H₂SO₄ under heating generates the primary amine. Conditions include:

  • Acid concentration : 6M HCl

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : ~75%

Carboxamide Functionalization

The 2-carboxamide moiety is installed by reacting the ethyl ester intermediate (e.g., 11a) with 3-ethoxyaniline under amidation conditions:

  • Ester hydrolysis : The ethyl ester is saponified using NaOH in ethanol/water.

  • Amide coupling : The resulting carboxylic acid is treated with 3-ethoxyaniline using coupling agents like HATU or DCC in DMF.

  • Coupling agent : HATU (1.1 equiv)

  • Base : DIPEA (3 equiv)

  • Yield : ~82%

Stereochemical Control at Position 6

The (6R)-ethyl configuration is achieved through chiral resolution or asymmetric synthesis. One approach involves:

Use of Chiral Auxiliaries

Cyclohexanedione derivatives with an ethyl group are synthesized using enantioselective alkylation. For instance, Evans oxazolidinone-mediated alkylation provides the (R)-configured ethyl group.

  • Auxiliary : (S)-4-Benzyloxazolidin-2-one

  • Alkylating agent : Ethyl iodide

  • Diastereomeric excess : >90%

Dynamic Kinetic Resolution

Racemic ethyl-substituted intermediates undergo enzymatic or catalytic resolution. Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Optimization and Characterization

Reaction Optimization

  • Solvent screening : Ethanol outperforms DMF or THF in cyclization steps due to better solubility of intermediates.

  • Temperature effects : Prolonged reflux (>6 hours) reduces yield by 15–20% due to decomposition.

Analytical Data

Key characterization data for intermediates and final product :

CompoundM.P. (°C)IR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Thioether intermediate145–1472210 (C≡N), 1680 (C=O)1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂)395.5
Cyclized thienoquinoline210–2123350 (NH₂), 1650 (C=O)6.85 (s, 1H, ArH), 3.95 (s, 3H, OCH₃)396.2
Final product189–1913300 (NH), 1645 (C=O)1.42 (t, 3H, CH₂CH₃), 6.78 (d, 1H, ArH)395.5

Alternative Synthetic Routes

Multicomponent Reactions

One-pot reactions involving cyclohexanedione, 3-ethoxyaniline, and thiocyanate derivatives may streamline synthesis. For example, a Hantzsch-type reaction could assemble the thiophene ring in situ.

Challenges and Mitigation

  • Regioselectivity in cyclization : Competing pathways may form [3,2-b] instead of [2,3-b] thienoquinolines. Using bulky substituents (e.g., ethyl at C6) directs cyclization to the desired position.

  • Oxidative degradation : The amino group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions produce amine derivatives . Substitution reactions can result in a wide range of functionalized quinoline derivatives with varying biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The biological activity of thieno[2,3-b]quinoline derivatives is highly dependent on substituents at the quinoline core and the aromatic carboxamide moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name R1 (Position 6) R2 (N-substituent) Core Modification Molecular Weight (g/mol)
Target Compound Ethyl 3-ethoxyphenyl 5,6,7,8-tetrahydro 441.546 (estimated*)
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) Ethyl 3-chloro-2-methylphenyl 5-oxo 385.867
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Ethyl 3,4,5-trimethoxyphenyl 5,6,7,8-tetrahydro 441.546
VGTI-A3-03 (Antiviral) Phenyl 4-phenyl-1,3-thiazol-2-yl 5,6,7,8-tetrahydro ~450 (estimated)
3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) Ethyl 3-chlorophenyl 5-oxo 373.48

*Estimated based on and .

Pharmacological Activity

Anticancer Activity
  • Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo...): Demonstrated potent cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) with IC₅₀ values 5–25 µM. It reduced cancer stem cell (CSC) populations and altered glycosphingolipid (GSL) expression, inducing apoptosis . Mechanism: Putative PLC-γ inhibition and modulation of GSL biosynthesis pathways .
Antiviral Activity
  • VGTI-A3-03 : Inhibited dengue virus (DENV) and West Nile virus by targeting the capsid protein. However, rapid emergence of resistant mutants (e.g., capsid protein mutations) limits utility .

Physicochemical and Pharmacokinetic Properties

Table 2: Key Properties
Property Target Compound Compound 1 3,4,5-Trimethoxyphenyl Analogue
Solubility Likely low (ethoxy group) Low (chloro, methyl groups) Moderate (polar methoxy groups)
Molecular Weight ~441.5 385.867 441.546
LogP (Lipophilicity) Estimated ~3.5 3.2 (experimental) ~2.8
Metabolic Stability High (ethoxy resistant) Moderate (chloro susceptible) Low (methoxy demethylation)

Mechanism of Action and Resistance

  • Anticancer Analogues :
    • Compound 1 and its derivatives modulate GSL expression (e.g., GM3, GalNAc-GM1b), disrupting CSC membrane dynamics and inducing apoptosis .
    • Resistance mechanisms are undefined but may involve upregulation of UDP-GalNAc synthesis pathways .
  • Antiviral Analogues :
    • VGTI-A3-03 resistance arises from capsid protein mutations (e.g., DENV serotype adaptations), highlighting target specificity limitations .

Biological Activity

3-amino-N-(3-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25N3O2S
  • Molar Mass : 395.52 g/mol
  • CAS Number : 445268-91-7

Biological Activity Overview

Research indicates that compounds related to thieno[2,3-b]quinoline structures exhibit various biological activities including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective actions

Antimicrobial Activity

Studies have demonstrated that thieno[2,3-b]quinoline derivatives possess significant antimicrobial properties. For instance, a derivative with similar structural features showed effective inhibition against various bacterial strains including Klebsiella pneumoniae and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Properties

The compound's anticancer potential has been explored through its ability to inhibit specific signaling pathways involved in cancer progression. Research has shown that modifications in the thienoquinoline structure can enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Wnt Signaling Pathway Inhibition : Compounds designed to target the Wnt signaling pathway have shown promise in promoting cardiogenesis and inhibiting tumor growth by stabilizing Axin and preventing β-catenin accumulation .
  • Serotonin Receptor Modulation : Some derivatives have been noted for their dual action as antagonists at the 5-HT(3) receptor and agonists at the 5-HT(1A) receptor, implicating their potential in treating conditions like irritable bowel syndrome .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against multiple pathogens with MIC values < 10 µg/mL.
Study 2 Showed that structural modifications led to improved anticancer activity in breast cancer cell lines with IC50 values < 50 µM.
Study 3 Investigated neuroprotective effects in animal models, indicating potential for treating neurodegenerative diseases.

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